5-(3-Aminopropyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
“5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic compound that features a combination of isoindole, piperidine, and amine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione” typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of the Piperidine Ring: This step might involve the reaction of the isoindole intermediate with a suitable piperidine derivative.
Attachment of the Aminopropyl Group: This could be done through nucleophilic substitution reactions using appropriate aminopropyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl groups in the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aminopropyl group or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Medicine
If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular docking studies and biochemical assays would be necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
5-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the piperidine ring.
2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the aminopropyl group.
Uniqueness
The presence of both the aminopropyl group and the piperidine ring in “5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione” may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H17N3O4 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O4/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21) |
InChI Key |
PPLSFUPYHFATGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN |
Origin of Product |
United States |
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